molecular formula C15H20O3 B009064 Ethyl 6-(4-methylphenyl)-6-oxohexanoate CAS No. 100847-87-8

Ethyl 6-(4-methylphenyl)-6-oxohexanoate

Cat. No. B009064
M. Wt: 248.32 g/mol
InChI Key: JVSBSBGJGZARQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 6-(4-methylphenyl)-6-oxohexanoate often involves Michael-Aldol condensation processes, which are crucial for the formation of cyclic structures with specific functionalities. For instance, the synthesis of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, obtained through a Michael-Aldol condensation, showcases the type of reactions that might be involved in synthesizing compounds with similar structural motifs (Hernández-Ortega et al., 2001).

Molecular Structure Analysis

The crystal and molecular structure of compounds similar to Ethyl 6-(4-methylphenyl)-6-oxohexanoate has been extensively studied through single crystal X-ray diffraction. These studies provide insights into the arrangement of atoms within the molecule and the spatial orientation that influences its reactivity and physical properties. For example, research on the molecular structure of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate has revealed detailed information on its optimized molecular structure and vibrational frequencies (Mary et al., 2015).

Chemical Reactions and Properties

Ethyl 6-(4-methylphenyl)-6-oxohexanoate and its analogs participate in various chemical reactions that underscore their reactivity and functional versatility. For instance, regioselective chlorination and Michael addition reactions are pivotal in modifying the structure to achieve desired properties or to introduce functional groups that can lead to further chemical transformations (Zav'yalov et al., 2006).

Scientific Research Applications

Chemical Recycling and Biodegradation

  • Chemical Recycling of Poly(ethylene terephthalate) : Research by Karayannidis and Achilias (2007) focused on chemical recycling techniques for poly(ethylene terephthalate) (PET), highlighting methods such as hydrolysis and glycolysis to recover monomers or produce secondary materials (Karayannidis & Achilias, 2007).

  • Biodegradation of Ethyl tert-butyl ether (ETBE) in Soil and Groundwater : Thornton et al. (2020) reviewed the aerobic biodegradation mechanisms of ETBE, a gasoline ether oxygenate, detailing the microbial pathways and challenges associated with biodegradation in environmental settings (Thornton et al., 2020).

Analytical Methods for Antioxidant Activity

  • Analytical Methods Used in Determining Antioxidant Activity : Munteanu and Apetrei (2021) critically reviewed various tests for antioxidant activity determination, such as ORAC, HORAC, TRAP, and TOSC, among others. These methods, based on spectrophotometry, have been applied in analyzing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Chemical Sensors and Detection

  • Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol : Roy (2021) highlighted the use of 4-Methyl-2,6-diformylphenol (DFP) as a fluorophoric platform for developing chemosensors. These sensors can detect various analytes including metal ions and anions, showcasing the potential for creating selective and sensitive detection mechanisms (Roy, 2021).

Safety And Hazards

This would involve looking at the compound’s toxicity, whether it’s a potential carcinogen or environmental hazard, and what precautions need to be taken when handling it.


Future Directions

This would involve a discussion of what further research could be done with the compound, such as potential applications in medicine or industry, or further studies to better understand its properties or reactivity.


properties

IUPAC Name

ethyl 6-(4-methylphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-3-18-15(17)7-5-4-6-14(16)13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSBSBGJGZARQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553921
Record name Ethyl 6-(4-methylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(4-methylphenyl)-6-oxohexanoate

CAS RN

100847-87-8
Record name Ethyl 6-(4-methylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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